molecular formula C10H11N3O3S B1246335 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one CAS No. 240117-38-8

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B1246335
CAS No.: 240117-38-8
M. Wt: 253.28 g/mol
InChI Key: MFQYZJGZHOOVEJ-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O3S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tyrosinase Inhibitor Potential

  • Rahayu et al. (2022) synthesized a compound structurally related to 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one, exploring its potential as a tyrosinase inhibitor. This study contributes to understanding the compound's application in inhibiting enzymes related to melanin formation (Rahayu et al., 2022).

Anticancer Agents

  • Nassar et al. (2015) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, including compounds similar to this compound, as potential anti-tumor agents. Their research highlights the compound's potential in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).

Synthesis in Aqueous Media

  • Jin, Zhao, & Li (2006) described a method for synthesizing pyrazole derivatives in an environmentally friendly manner, which includes compounds structurally similar to this compound (Jin, Zhao, & Li, 2006).

Antiradical Activity

  • Morenko et al. (2020) investigated the antiradical activity of pyrazol-5-one derivatives, including structures related to the compound , demonstrating its potential in antioxidant applications (Morenko et al., 2020).

Structural and Synthetic Studies

  • Multiple studies, such as those by Ren et al. (2010), Karrouchi et al. (2016), and Portilla et al. (2007), have focused on the synthesis, structural analysis, and potential applications of pyrazole derivatives. These studies contribute to a deeper understanding of the compound's chemical behavior and potential uses in various fields (Ren et al., 2010), (Karrouchi et al., 2016), (Portilla et al., 2007).

Mechanism of Action

While the specific mechanism of action for “5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one” is not mentioned in the search results, it’s worth noting that many triazole derivatives, which are structurally similar to pyrazoles, have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Future Directions

The future directions for research on this compound and related compounds could involve further exploration of their biological activities and potential applications in medicine, as well as the development of new synthetic methods . The development of more efficient and selective synthetic methods is an important area of organic chemistry .

Properties

IUPAC Name

3-amino-2-(4-methylphenyl)sulfonyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-2-4-8(5-3-7)17(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQYZJGZHOOVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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